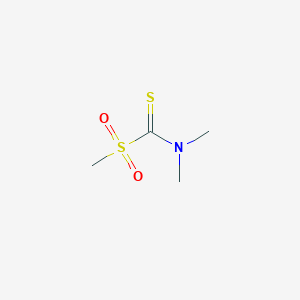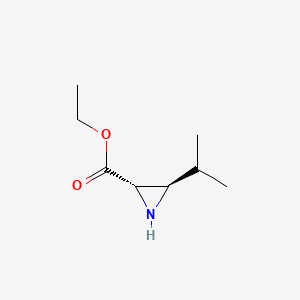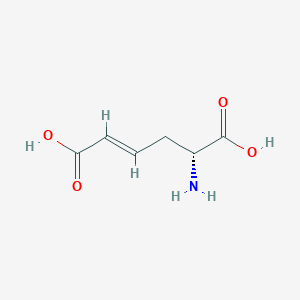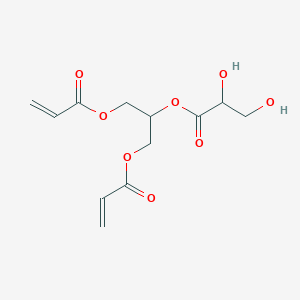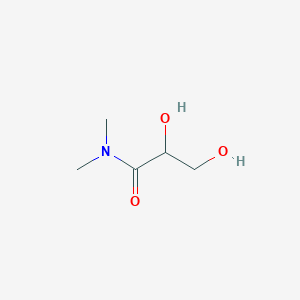
2,3-dihydroxy-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H11NO2. It is a colorless liquid with a slight odor, and it is known for its solubility in water and various organic solvents. This compound is used in various fields, including organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxy-N,N-dimethylpropanamide can be synthesized through several methods. One common method involves the reaction of N,N-dimethylpropanamide with a hydroxylating agent. The reaction typically occurs under mild conditions, with the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2,3-Dihydroxy-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-N,N-dimethylpropanamide involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other proteins, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N,N-dimethylpropanamide: Similar in structure but with a hydroxyl group at a different position.
N,N-Dimethyl-3-hydroxypropanamide: Another structural isomer with similar properties.
N,N-Dimethylhydroxyacetamide: A related compound with a different carbon chain length.
Uniqueness
2,3-Dihydroxy-N,N-dimethylpropanamide is unique due to its specific hydroxylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2,3-dihydroxy-N,N-dimethylpropanamide |
InChI |
InChI=1S/C5H11NO3/c1-6(2)5(9)4(8)3-7/h4,7-8H,3H2,1-2H3 |
InChI Key |
HVHUPNWOXYKWCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
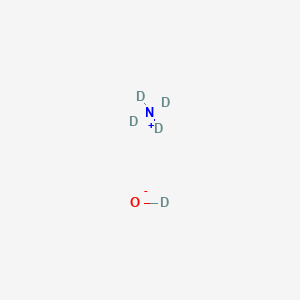
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)

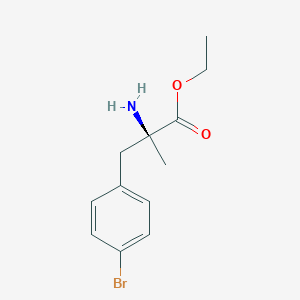
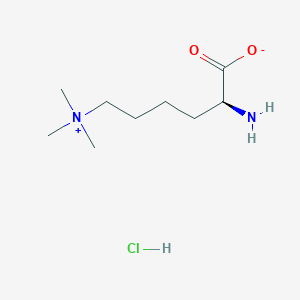
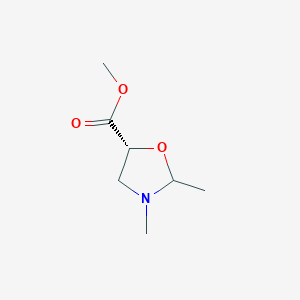
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
